(R)-Phenyl-p-tolylsulfoxid
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Overview
Description
“®-Phenyl-p-tolylsulfoxid” is a chemical compound with the CAS Number: 16491-20-6 . It has a molecular weight of 216.3 and its IUPAC name is 1-methyl-4-(phenylsulfinyl)benzene . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular formula of “®-Phenyl-p-tolylsulfoxid” is C13H12OS . The InChI code for the compound is 1S/C13H12OS/c1-11-7-9-13(10-8-11)15(14)12-5-3-2-4-6-12/h2-10H,1H3 .Physical And Chemical Properties Analysis
“®-Phenyl-p-tolylsulfoxid” is a white to yellow solid . It has a molecular weight of 216.3 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Applications in Synthesis
(R)-Phenyl-p-tolylsulfoxide has been explored for its utility in the synthesis of complex molecules. For instance, it serves as a chiral auxiliary in novel syntheses, such as in the preparation of key intermediates en route to mevinic acid-type hypocholestemic agents. This process involves biooxidation using bakers' yeast to yield enantiomerically pure compounds, showcasing the compound's role in asymmetric synthesis (Jenny Y Tang et al., 1995).
Catalytic Applications
In catalysis, (R)-Phenyl-p-tolylsulfoxide is part of research studies aiming to enhance reaction efficiencies. Research has shown its involvement in catalytic processes, such as the ozonation of organic compounds, where nanocarbons like reduced graphene oxide exhibit superior activity in activating ozone for the catalytic oxidation of organic phenolics. These studies suggest the potential of (R)-Phenyl-p-tolylsulfoxide derivatives in environmental catalysis applications (Yuxian Wang et al., 2016).
Mechanistic Insights
Understanding the mechanisms of reactions involving (R)-Phenyl-p-tolylsulfoxide is critical for advancing synthesis methods. Research has delved into the reaction mechanisms, such as the formation of epoxides from sulfur ylides and aldehydes, providing a deeper understanding of the compound's reactivity and potential for creating enantioselective synthesis pathways. This mechanistic insight is crucial for the development of new synthetic methods and the optimization of existing ones (V. Aggarwal et al., 2002).
Role in Green Chemistry
The compound's relevance extends to green chemistry, where its derivatives are explored for environmentally friendly reactions. For example, studies on the catalytic ozonation process indicate the efficiency of (R)-Phenyl-p-tolylsulfoxide-related materials in the degradation of pollutants, aligning with the goals of sustainable chemistry and environmental protection (Yuxian Wang et al., 2016).
Safety and Hazards
properties
IUPAC Name |
1-methyl-4-[(R)-phenylsulfinyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-11-7-9-13(10-8-11)15(14)12-5-3-2-4-6-12/h2-10H,1H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNQTORHACKHCW-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Phenyl-p-tolylsulfoxid |
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